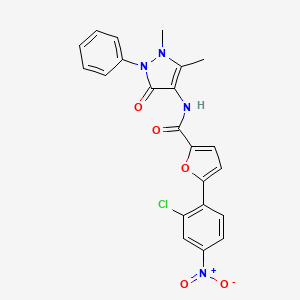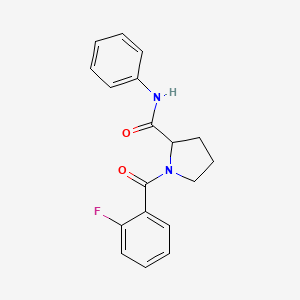![molecular formula C14H11BrN2O2S B6026429 5-[(5-bromo-1H-indol-3-yl)methylene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B6026429.png)
5-[(5-bromo-1H-indol-3-yl)methylene]-3-ethyl-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(5-bromo-1H-indol-3-yl)methylene]-3-ethyl-1,3-thiazolidine-2,4-dione is a synthetic compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound belongs to the class of thiazolidinediones, which are known to have various biological activities such as anti-inflammatory, antioxidant, and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 5-[(5-bromo-1H-indol-3-yl)methylene]-3-ethyl-1,3-thiazolidine-2,4-dione is not yet fully understood. However, studies have shown that it can induce apoptosis (programmed cell death) in breast cancer cells by activating the p53 pathway. It has also been found to inhibit the activity of NF-κB, a transcription factor that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit the growth of breast cancer cells and induce apoptosis. It also has anti-inflammatory and antioxidant activities, which could be useful in the treatment of various diseases such as arthritis and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-[(5-bromo-1H-indol-3-yl)methylene]-3-ethyl-1,3-thiazolidine-2,4-dione in lab experiments is its potential anti-cancer properties. It can be used to study the mechanism of action of thiazolidinediones and their potential applications in cancer treatment. However, one limitation of using this compound is its low solubility in water, which could affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-[(5-bromo-1H-indol-3-yl)methylene]-3-ethyl-1,3-thiazolidine-2,4-dione. One direction is to investigate its potential applications in the treatment of other types of cancer. Another direction is to study its mechanism of action in more detail, including its effects on other pathways involved in cancer and inflammation. Additionally, further research could be done to improve its solubility and bioavailability, which could increase its potential for use in medicine.
Méthodes De Synthèse
The synthesis of 5-[(5-bromo-1H-indol-3-yl)methylene]-3-ethyl-1,3-thiazolidine-2,4-dione involves the reaction of 5-bromoindole-3-carbaldehyde with ethylcyanoacetate in the presence of a catalyst such as piperidine. The resulting compound is then treated with thiosemicarbazide to form the thiazolidine ring. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
5-[(5-bromo-1H-indol-3-yl)methylene]-3-ethyl-1,3-thiazolidine-2,4-dione has been studied for its potential applications in the field of medicine. It has been shown to have anti-cancer properties, specifically against breast cancer cells. In addition, it has been found to have anti-inflammatory and antioxidant activities, which could be useful in the treatment of various diseases such as arthritis and cardiovascular diseases.
Propriétés
IUPAC Name |
5-[(Z)-(5-bromoindol-3-ylidene)methyl]-3-ethyl-4-hydroxy-1,3-thiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c1-2-17-13(18)12(20-14(17)19)5-8-7-16-11-4-3-9(15)6-10(8)11/h3-7,18H,2H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUUJXCBNNNQNL-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(SC1=O)C=C2C=NC3=C2C=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(SC1=O)/C=C/2\C=NC3=C2C=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-phenylvinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6026347.png)
![1-[3-(methylthio)propanoyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6026354.png)
![2-[4-(2-adamantyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6026357.png)

![N-[2-(4-morpholinyl)-2-phenylethyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B6026370.png)
![1-(diethylamino)-3-[4-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6026378.png)
![2-[(2-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B6026388.png)
![4-[(4-chlorobenzyl)thio]-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole](/img/structure/B6026391.png)

![3-(4-chlorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6026404.png)

![1-(5-{[benzyl(methyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6026426.png)
![2-allyl-6-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6026431.png)
![methyl 3-{[3-(1-naphthoyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B6026433.png)